REACTION_CXSMILES
|
C([CH:8]([NH:12][C:13]([NH:15][OH:16])=[O:14])[C:9]([O-:11])=[O:10])C1C=CC=CC=1.[H][H]>[Pd].CO>[OH:16][NH:15][C:13](=[O:14])[NH:12][CH2:8][C:9]([OH:11])=[O:10]
|
Name
|
benzyl-3-hydroxy-ureido-acetate
|
Quantity
|
22.4 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C(C(=O)[O-])NC(=O)NO
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
with shaking
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst is filtered off with suction
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated in a vacuum
|
Type
|
CUSTOM
|
Details
|
The solid residue of crude 3-hydroxy-ureido-acetic acid is recrystallized from dioxane
|
Name
|
|
Type
|
|
Smiles
|
ONC(NCC(=O)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |